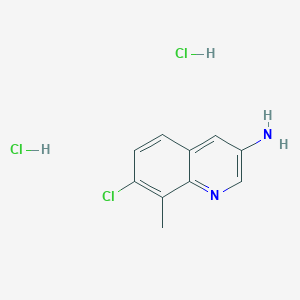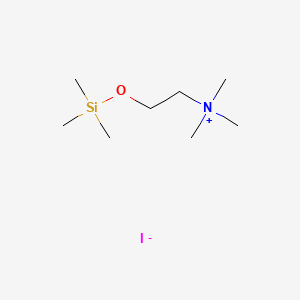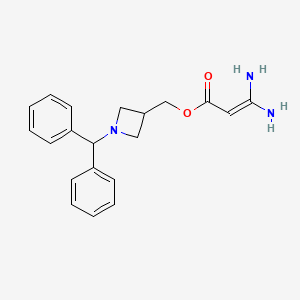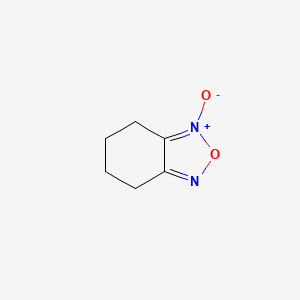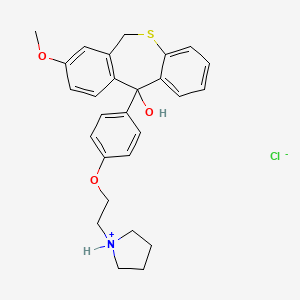
Dibenzo(b,e)thiepin-11-ol, 6,11-dihydro-8-methoxy-11-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzo(b,e)thiepin-11-ol, 6,11-dihydro-8-methoxy-11-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, hydrochloride is a complex organic compound with a unique structure that includes a dibenzo thiepin core, a methoxy group, and a pyrrolidinyl ethoxy phenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(b,e)thiepin-11-ol, 6,11-dihydro-8-methoxy-11-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, hydrochloride typically involves multiple steps:
Formation of the Dibenzo Thiepin Core: This step involves the cyclization of appropriate precursors to form the dibenzo thiepin structure.
Introduction of the Methoxy Group: The methoxy group is introduced through methylation reactions using reagents such as methyl iodide.
Attachment of the Pyrrolidinyl Ethoxy Phenyl Moiety: This step involves the reaction of the dibenzo thiepin core with a pyrrolidinyl ethoxy phenyl derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Dibenzo(b,e)thiepin-11-ol, 6,11-dihydro-8-methoxy-11-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including its use as an antidepressant or antipsychotic agent.
Pharmacology: Research focuses on its interaction with various receptors and its pharmacokinetic properties.
Biology: It is used in studies related to cellular signaling pathways and molecular mechanisms.
Industry: It may have applications in the development of new materials or chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This can result in therapeutic effects such as mood stabilization or reduction of psychotic symptoms.
相似化合物的比较
Similar Compounds
Dibenzo(b,e)thiepin derivatives: Compounds with similar core structures but different substituents.
Methoxyphenyl derivatives: Compounds with similar methoxyphenyl moieties.
Pyrrolidinyl derivatives: Compounds with similar pyrrolidinyl groups.
Uniqueness
Dibenzo(b,e)thiepin-11-ol, 6,11-dihydro-8-methoxy-11-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, hydrochloride is unique due to its specific combination of functional groups and its potential therapeutic applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
36547-32-7 |
|---|---|
分子式 |
C27H30ClNO3S |
分子量 |
484.0 g/mol |
IUPAC 名称 |
8-methoxy-11-[4-(2-pyrrolidin-1-ium-1-ylethoxy)phenyl]-6H-benzo[c][1]benzothiepin-11-ol;chloride |
InChI |
InChI=1S/C27H29NO3S.ClH/c1-30-23-12-13-24-20(18-23)19-32-26-7-3-2-6-25(26)27(24,29)21-8-10-22(11-9-21)31-17-16-28-14-4-5-15-28;/h2-3,6-13,18,29H,4-5,14-17,19H2,1H3;1H |
InChI 键 |
YJBVPMJATOZROK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(C3=CC=CC=C3SC2)(C4=CC=C(C=C4)OCC[NH+]5CCCC5)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


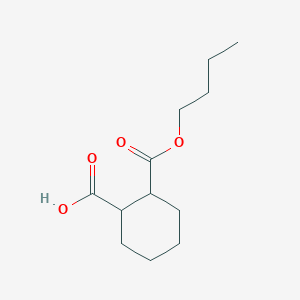
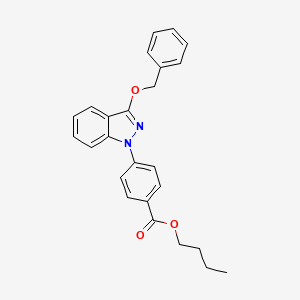



![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)

